molecular formula C16H9NO3S B1496463 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one CAS No. 58851-99-3

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B1496463
CAS No.: 58851-99-3
M. Wt: 295.3 g/mol
InChI Key: CYONGLVNBSZCQH-UHFFFAOYSA-N
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Description

The compound “3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one” is a benzothiazole derivative. Benzothiazoles are a class of heterocyclic compounds that have been extensively studied due to their wide range of biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “this compound”, is characterized by a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized from reactions of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions .

Scientific Research Applications

Antimicrobial Applications

The synthesis and characterization of coumarin-thiazole derivatives, including compounds similar to 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one, have shown significant antimicrobial activities. These derivatives can be incorporated into polymers and polymer composites to impart antimicrobial properties. One such compound was successfully integrated into a polyurethane varnish formula, exhibiting effective antimicrobial effects against various microorganisms. This application is particularly relevant in creating antimicrobial coatings for surfaces, potentially contributing to hygiene and safety in medical and public environments (El‐Wahab et al., 2014).

Fluorescence and Sensing Applications

Benzothiazole-based compounds have been studied for their unique fluorescence properties, making them suitable for various sensing applications. For instance, a related benzothiazole derivative demonstrated tunable fluorescence emissions, enabling its use as a sensitive pH sensor. This property is particularly valuable in biological and environmental monitoring, where precise pH measurements are crucial (Li et al., 2018). Additionally, novel synthetic methods have been developed to create fluorescent 3-(1,3-benzoxazol/benzothiazol-2-yl)-2H-chromen-2-one derivatives, serving as brighteners with potential applications in materials science and bioimaging (Harishkumar et al., 2012).

Antioxidant Properties

Coumarin substituted heterocyclic compounds, related to this compound, have been synthesized and shown to possess high antioxidant activities. These compounds demonstrate the potential for use in developing antioxidant therapies or protective agents, contributing to the management of oxidative stress-related conditions (Abd-Almonuim et al., 2020).

Insecticidal Activity

Research into benzothiazole derivatives has also extended into the development of insecticidal agents. Chromen derivatives synthesized from 2-cyanomethyl benzothiazole have shown efficacy against the cotton leafworm, Spodoptera littoralis, under laboratory conditions. This finding opens avenues for the development of novel, potentially environmentally friendly insecticides for agricultural use (Hamouda et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, 3-(Benzothiazol-2-yl)benzoicacid, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

Future Directions

The synthesis of benzothiazole compounds related to green chemistry is a promising area of research. Future developments may involve the use of more environmentally friendly raw materials and synthesis methods .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3S/c18-10-6-5-9-7-11(16(19)20-13(9)8-10)15-17-12-3-1-2-4-14(12)21-15/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYONGLVNBSZCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419864, DTXSID90902206
Record name 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1428
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58851-99-3
Record name 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one interact with mercury ions and what are the downstream effects?

A1: The this compound molecule acts as a fluorophore. It's immobilized on the surface of functionalized silica nanoparticles. Upon interaction with mercury ions (Hg2+), the fluorescence intensity of the system increases significantly. [] This fluorescence enhancement is attributed to the strong covalent binding of Hg2+ ions with the fluorophore. [] This interaction allows for the detection and potentially the quantification of mercury ions in a sample.

Q2: What analytical methods were used to characterize the interaction between this compound and mercury ions?

A2: The researchers utilized a combination of techniques to characterize the material and its interaction with mercury ions. These included:

  • Fourier transform infrared spectroscopy (FT-IR): To identify functional groups and characterize the synthesized material. []
  • Thermal gravimetric analysis (TGA): To analyze the thermal stability and composition of the material. []
  • Transmission electron microscopy (TEM) and scanning electron microscopy (SEM): To visualize the size and morphology of the nanoparticles. []
  • UV-visible absorption and fluorescence emission spectroscopy: To investigate the optical properties of the material and its response to the presence of mercury ions. []

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